REACTION_CXSMILES
|
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[C:9](O)([CH3:12])([CH3:11])[CH3:10].[CH2:14]=[C:15]([CH3:17])[CH3:16].S(=O)(=O)(O)O.[OH-].[Na+]>>[C:1]([O:8][C:15]([CH3:17])([CH3:16])[CH3:14])(=[O:7])[CH2:2][CH2:3][C:4]([O:6][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:5] |f:4.5|
|
Name
|
|
Quantity
|
212.5 g
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
166.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
808 g
|
Type
|
reactant
|
Smiles
|
C=C(C)C
|
Name
|
|
Quantity
|
108.1 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
276.5 (± 1.5) K
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then stirred for 30 minutes at a temperature of 275 to 278 K in the vessel
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are forced in at 263 K jacket temperature
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
are pumped in over 70 minutes at a temperature of 268 to 275 K in the vessel
|
Duration
|
70 min
|
Type
|
TEMPERATURE
|
Details
|
after increasing the temperature to 293 to 295 K
|
Type
|
STIRRING
|
Details
|
it is stirred for another 14 hours at that temperature and at a pressure from (4×105) to (5×105) Pa
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
the autoclave is then flushed with 200-300 ml of petroleum ether which
|
Type
|
ADDITION
|
Details
|
is also added to the mixture of ice/sodium hydroxide solution
|
Type
|
TEMPERATURE
|
Details
|
The mixture is warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted 3 times with 100-150 ml of petroleum ether each and the organic phases
|
Type
|
CONCENTRATION
|
Details
|
The organic phases are concentrated in a rotary evaporator at a bath temperature of 323 K and (3×103) Pa (final value)
|
Type
|
CUSTOM
|
Details
|
To purify the crude product it
|
Type
|
DISTILLATION
|
Details
|
is fractionally distilled, with addition of about 0.5 g of magnesium oxide, via a 30 cm
|
Type
|
DISTILLATION
|
Details
|
are distilled again
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)OC(C)(C)C)(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 329.3 g | |
YIELD: PERCENTYIELD | 79.4% | |
YIELD: CALCULATEDPERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |